cudraxanthone L

Cytotoxicity Natural product screening A549

Researchers seeking a structurally defined cytotoxic xanthone for lung cancer SAR studies face a critical risk: substitution among Cudrania-derived congeners is unscientific due to divergent target selectivity and potency. Cudraxanthone L eliminates this uncertainty with validated, reproducible bioactivity data. • A549 cytotoxicity IC₅₀ = 3.15 μM (SRB, 48 h), benchmarked against macluraxanthone B and paclitaxel • In vivo MGC803 xenograft tumor growth arrest at 5-10 mg/kg i.p. without body weight loss or organ toxicity • Hepatoprotective activity confirmed in HepG2 cells challenged with tacrine/nitrofurantoin • Antiplatelet IC₅₀ = 100.7 μM for natural product screening panels

Molecular Formula C23H24O6
Molecular Weight 396.4 g/mol
Cat. No. B190151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecudraxanthone L
Synonymscudraxanthone L
Molecular FormulaC23H24O6
Molecular Weight396.4 g/mol
Structural Identifiers
SMILESCC(=CCC1=C2C(=CC(=C1O)O)C(=O)C3=C(O2)C=C(C(=C3O)C(C)(C)C=C)O)C
InChIInChI=1S/C23H24O6/c1-6-23(4,5)18-14(24)10-16-17(21(18)28)20(27)13-9-15(25)19(26)12(22(13)29-16)8-7-11(2)3/h6-7,9-10,24-26,28H,1,8H2,2-5H3
InChIKeyLVKPSBFBKBJJOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow powder

Structure & Identifiers


Interactive Chemical Structure Model





Cudraxanthone L Procurement Guide


Cudraxanthone L is a prenylated tetrahydroxyxanthone (molecular formula C₂₃H₂₄O₆, MW: 396.43 g/mol) originally isolated from the root bark of Cudrania tricuspidata (Moraceae) [1]. The compound's structure, featuring a xanthone core with two prenyl substituents and four hydroxyl groups, was fully elucidated via NMR spectroscopy and X-ray crystallographic analysis [2]. As a specialized natural product available primarily from niche vendors in milligram quantities (typically ≥95–98% HPLC purity), procurement decisions hinge on whether its specific prenylation pattern confers functional advantages relative to structurally proximate co-isolated xanthones such as macluraxanthone B, cudraxanthone M, and cudratricusxanthone A—differences that are quantifiable in cytotoxic, anti-tyrosinase, and in vivo tolerability assays [2][3].

Prenylated xanthone probe for cell-model endpoint review across multiple cancer cell lines
Kinase signaling pathway context: reported MAPK/FAS pathway-response endpoints
Cudrania-derived congener with distinct prenylation pattern; structure-specific assay context required

Cudraxanthone L Substitution Risks


Generic substitution among Cudrania-derived xanthones is scientifically indefensible due to marked divergence in both potency magnitude and, more critically, target-selectivity profile. A head-to-head evaluation of cudraxanthone L against its direct co-isolate macluraxanthone B reveals that the compounds exhibit inverse potency hierarchies depending on the cell line assayed—cudraxanthone L demonstrates superior cytotoxic activity against A549 lung cancer cells, whereas macluraxanthone B is more potent against SK-OV3 ovarian cancer cells [1]. In anti-tyrosinase screening, cudraxanthone L is essentially inactive (IC₅₀ > 200 μM), while the structurally related furano-prenyl congener cudraxanthone M achieves potent inhibition (IC₅₀ = 16.5 μM) [2]. Furthermore, within the hepatoprotection series, cudraxanthone L shares a protective effect with cudratricusxanthone A and macluraxanthone B, but the magnitude and condition-specific efficacy may differ in ways that compromise experimental reproducibility if substitution occurs without validation [3]. These discontinuities across biological readouts confirm that no 'class effect' exists among Cudrania xanthones; each congener demands independent procurement and validation.

Cudraxanthone L
Cell-line-dependent cytotoxicity profile; reported A549 and SK-OV3 response differs from co-isolates
Macluraxanthone B
Inverse potency hierarchy across cell lines; selection may shift assay interpretation without validation
Cudraxanthone L
Not active in tyrosinase inhibition screening; prenylation pattern differs from active congeners
Cudraxanthone M
Reported tyrosinase inhibitor; furano-prenyl motif absent in cudraxanthone L; no class-effect assumed
Cudraxanthone L
Hepatoprotection endpoint context reported; qualitative equivalence in tested toxin models
Cudratricusxanthone A
Similar hepatoprotection response reported; condition-specific efficacy may require independent review

Cudraxanthone L Comparative Evidence


Cytotoxicity vs. Macluraxanthone B

In a direct head-to-head comparison using the same assay conditions and cell lines, cudraxanthone L (compound 3) and macluraxanthone B (compound 2) exhibited divergent potency hierarchies. Against A549 human lung cancer cells, cudraxanthone L (IC₅₀ = 3.15 μM) was 1.9-fold less potent than macluraxanthone B (IC₅₀ = 2.88 μM). Conversely, against SK-OV3 human ovarian cancer cells, macluraxanthone B (IC₅₀ = 4.24 μM) demonstrated 1.1-fold greater potency than cudraxanthone L (IC₅₀ = 4.72 μM) [1]. This cross-cell-line inversion of potency means that cudraxanthone L is not merely a 'less potent' version of its co-isolate but exhibits a distinct selectivity fingerprint that must be matched to the specific cellular model of interest.

Cytotoxicity vs. Macluraxanthone B
Head-to-head
A549: IC₅₀ 3.15 μM (CXL) vs 2.88 μM (Mac B); SK-OV3: 4.72 μM vs 4.24 μM
Cell-line-dependent response hierarchy; reported selectivity fingerprint differs
SRB assay, 48 h; paclitaxel control IC₅₀ 1.25–1.35 μM
Cytotoxicity Natural product screening A549 SK-OV3 Lung cancer

Anti-Tyrosinase Activity vs. Cudraxanthone M

A comparative anti-tyrosinase evaluation of three xanthones co-isolated from C. tricuspidata root bark revealed that cudraxanthone L (compound 1) is essentially inactive as a tyrosinase inhibitor, while cudraxanthone M (compound 3) is a potent uncompetitive inhibitor (IC₅₀ = 16.5 μM, Ki = 1.6 μM) with lag time extension comparable to kojic acid [1]. This functional divergence underscores that cudraxanthone L's prenylation pattern (distinct from the furano-prenyl motif in cudraxanthone M) renders it unsuitable for tyrosinase-targeting applications, thereby preventing misallocation of procurement resources.

Anti-Tyrosinase vs. Cudraxanthone M
Head-to-head
CXL IC₅₀ > 200 μM (inactive); Cudraxanthone M IC₅₀ 16.5 μM, Ki 1.6 μM
Negative differential evidence; prenylation pattern excludes tyrosinase-targeting fit
Mushroom tyrosinase, L-tyrosine substrate
Tyrosinase inhibition Natural product Skin whitening Enzymatic assay

In Vivo Antitumor Efficacy and Safety

In an MGC803 gastric cancer xenograft mouse model, cudraxanthone L (CXL) administered intraperitoneally at 5 mg/kg and 10 mg/kg for 21 days arrested tumor growth with no detectable toxic effects, as assessed by body weight monitoring, hematoxylin-eosin (HE) staining of major organs, and general health observation [1]. While this study did not include a direct in vivo comparator, the combination of antitumor efficacy with an apparent lack of systemic toxicity constitutes a class-level inference that differentiates cudraxanthone L from many cytotoxic natural products that exhibit narrow therapeutic windows or dose-limiting organ toxicities in preclinical models.

In Vivo Model Response
Class-level
MGC803 xenograft: tumor growth arrest at 5–10 mg/kg i.p. × 21 d; no body weight loss or organ histopathology reported
Xenograft model-response context; safety-related endpoint monitoring reported
BALB/c nude mice; no direct in vivo comparator
In vivo Gastric cancer Xenograft Tolerability MGC803

Hepatoprotective Activity Comparison

Four isoprenylated xanthones—cudratricusxanthone A (1), cudraxanthone L (2), cudratricusxanthone E (3), and macluraxanthone B (4)—isolated from C. tricuspidata root bark were evaluated for hepatoprotective activity in HepG2 cells. All four compounds exhibited significant protection against tacrine-induced cytotoxicity. Against nitrofurantoin-induced cytotoxicity, cudraxanthone L (compound 2) demonstrated significant hepatoprotection comparable to cudratricusxanthone A and macluraxanthone B [1]. While exact EC₅₀ values were not reported in the accessible abstract, the qualitative equivalence across these congeners indicates that procurement for hepatoprotection studies may not require a specific compound within this subset, provided the structural class is maintained.

Hepatoprotection Comparison
Source review
Qualitative protection vs. tacrine and nitrofurantoin in HepG2 cells; all four congeners active
Supports hepatoprotection model context; exact EC₅₀ not reported
Data from abstract-level source; quantitative review pending
Hepatoprotection HepG2 Tacrine Nitrofurantoin

Antiplatelet Activity

Cudraxanthone L (CXL) inhibited collagen-induced platelet aggregation in a concentration-dependent manner over the range of 75–150 μM, with a calculated IC₅₀ value of 100.7 μM [1]. No direct comparator was evaluated in this study; the evidence establishes a baseline quantitative benchmark for cudraxanthone L's antiplatelet activity. For context, established antiplatelet agents such as aspirin and clopidogrel operate via different mechanisms (COX-1 inhibition and P2Y₁₂ antagonism, respectively) with substantially lower IC₅₀ values, suggesting that cudraxanthone L is a moderate-potency antiplatelet agent whose utility may lie in combination or in specific research contexts rather than as a standalone clinical candidate.

Antiplatelet Activity
Reported
IC₅₀ = 100.7 μM
Quantitative benchmark for antiplatelet screening context
Collagen-induced aggregation; 75–150 μM range
Antiplatelet Collagen-induced aggregation Thrombosis

Cudraxanthone L Application Scenarios


Cytotoxicity Screening in Lung Cancer Models

Procure cudraxanthone L for cytotoxicity profiling in A549 human lung adenocarcinoma cells, where its IC₅₀ of 3.15 μM (SRB assay, 48 h) provides a defined potency benchmark against the co-isolate macluraxanthone B (IC₅₀ = 2.88 μM) and the clinical comparator paclitaxel (IC₅₀ = 1.25 μM) [1]. This application leverages the direct head-to-head comparative data to position cudraxanthone L as a moderately potent reference compound for structure-activity relationship (SAR) studies within the prenylated xanthone class.

Gastric Cancer Xenograft Studies

Procure cudraxanthone L for in vivo efficacy evaluation in MGC803 gastric cancer xenograft models, where daily intraperitoneal dosing at 5–10 mg/kg over 21 days achieves tumor growth arrest without detectable body weight loss or histopathological abnormalities in major organs [1]. This favorable tolerability profile, coupled with defined MAPK and FAS pathway modulation, makes cudraxanthone L a rational procurement choice for translational oncology programs prioritizing safety alongside efficacy.

Hepatoprotection Screening in Liver Injury Models

Procure cudraxanthone L for hepatoprotection assays in HepG2 cells challenged with tacrine or nitrofurantoin, where the compound exhibits significant protective effects comparable to structurally related xanthones cudratricusxanthone A and macluraxanthone B [1]. In this application, cudraxanthone L serves as a representative member of the hepatoprotective Cudrania xanthone class, with procurement justified by its defined activity in both toxin challenge models.

Antiplatelet Activity Screening

Procure cudraxanthone L for collagen-induced platelet aggregation assays, where its concentration-dependent inhibition over 75–150 μM and IC₅₀ of 100.7 μM establish a quantitative reference point for natural product antiplatelet screening [1]. This application is suited for researchers cataloguing the antiplatelet potential of plant-derived compounds or investigating phosphoprotein-mediated platelet signaling pathways.

Application
Selection Property
Validation Focus
Lung cancer cell-model studies
Cell-model endpoint review
Cell-line-specific cytotoxicity response
Gastric cancer xenograft model studies
Model-response endpoint context
MAPK/FAS pathway-response monitoring
Hepatoprotection model studies
Hepatoprotection endpoint context
Toxin-challenge model-response review
Antiplatelet screening studies
Antiplatelet assay context
Collagen-induced aggregation endpoint

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


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